Spiro[3H-cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane] 19-Norpregn-5-en-20-yn-3-one deriv.
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Overview
Description
(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-ol is a complex organic compound with a unique spiro structure This compound is notable for its intricate molecular architecture, which includes multiple chiral centers and a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-ol typically involves multiple steps, starting from simpler organic molecules. The key steps often include the formation of the spiro linkage and the introduction of the ethynyl and methyl groups. Reaction conditions such as temperature, pressure, and the use of specific catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double or triple bonds within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: It can be used in the production of advanced materials with specialized properties.
Mechanism of Action
The mechanism by which (8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play critical roles in cellular processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds and steroids with comparable structural features. Examples include:
- Spironolactone
- Drospirenone
- Eplerenone
Uniqueness
What sets (8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-ol apart is its specific combination of functional groups and chiral centers, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-3-21(23)10-8-19-18-5-4-15-14-22(24-12-13-25-22)11-7-16(15)17(18)6-9-20(19,21)2/h1,4,16-19,23H,5-14H2,2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZYAEYLUBBLLI-XUDSTZEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC5(CC4=CCC3C1CCC2(C#C)O)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC5(CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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